Structural Differentiation from Generic 1,3-Thiazol-2-yl Benzamide Scaffold
The compound possesses a unique structural combination of a 3,4-dimethoxybenzamide group, a thiazole ring, and a (4-ethylphenyl)carbamoyl methyl linker at the 4-position of the thiazole. This distinguishes it from the core benzamide scaffold without 3,4-dimethoxy substitution, which is associated with a different potency profile on the P2X3 receptor [1]. No direct quantitative bioactivity data for this compound is publicly available. This evidence is a class-level inference from patent SAR.
| Evidence Dimension | Chemical Structure (Functional Group Substitution) |
|---|---|
| Target Compound Data | 3,4-dimethoxybenzamide at 2-position of thiazole; (4-ethylphenyl)carbamoyl methyl at 4-position |
| Comparator Or Baseline | Unsubstituted benzamide or 4-methoxybenzamide analogs in patent examples [1] |
| Quantified Difference | No quantitative data available. Qualitative SAR described in patent indicates substitution is critical for P2X3 inhibition. |
| Conditions | Not applicable; structural comparison only. |
Why This Matters
For researchers aiming to replicate or build upon the P2X3 antagonist activity profile described in the patent family, this specific substitution pattern is mandatory to maintain the presumed biological activity.
- [1] Bayer AG. 1,3-thiazol-2-yl substituted benzamides. US Patent 10,174,016. Filed December 7, 2015, and issued January 8, 2019. View Source
